2-benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Physicochemical profiling Drug-likeness CNS permeability

Medicinal chemistry programs targeting kinase inhibition or antimycobacterial activity frequently require N-benzylated 5-azaphthalimide scaffolds with validated potency-yet non-benzylated or regioisomeric analogs fail to replicate target engagement. 2-Benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (CAS 18205-25-9) resolves this gap as a rationally protected intermediate with a logP of 1.82 and TPSA of 50.27 Ų, placing it within CNS drug-like space. • Enables nanomolar antimycobacterial potency: N-benzyl substituent is critical for M. tuberculosis cytochrome bc1 inhibition. • Kinase inhibitor building block: pyrrolo[3,4-c]pyridine scaffold demonstrated FGFR1-3 and TRK inhibitory activity. • Supplied at ≥95% purity with full analytical characterization (NMR, HPLC); available in 100 mg to gram-scale quantities.

Molecular Formula C14H10N2O2
Molecular Weight 238.24 g/mol
Cat. No. B5512204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Molecular FormulaC14H10N2O2
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C=NC=C3
InChIInChI=1S/C14H10N2O2/c17-13-11-6-7-15-8-12(11)14(18)16(13)9-10-4-2-1-3-5-10/h1-8H,9H2
InChIKeyYMGCUHGBTMPMCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione Overview


2-Benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (CAS 18205-25-9; MF C₁₄H₁₀N₂O₂; MW 238.24) is an N-benzyl-substituted derivative of the pyrrolo[3,4-c]pyridine-1,3(2H)-dione (5-azaphthalimide) scaffold [1]. The compound belongs to a class of heterocyclic imides that have been extensively investigated for analgesic, anti-inflammatory, and antimycobacterial activities [2][3]. This benzyl-substituted variant is commercially available from multiple vendors in purities ≥95% and serves as both a screening compound and a key synthetic intermediate for structure–activity relationship diversification, particularly in kinase-inhibitor-focused medicinal chemistry programs .

Scaffold N-Benzyl pyrrolo[3,4-c]pyridine-1,3(2H)-dione for SAR diversification
Direction Kinase-inhibitor-directed intermediate and bioactive screening compound
Selection N-Benzyl group reported to enhance membrane permeability vs. parent scaffold

2-Benzyl-pyrrolo[3,4-c]pyridine-1,3-dione: Substitution Risks


Substituting this compound with the parent unsubstituted 3,4-pyridinedicarboximide (CAS 4664-01-1) or the regioisomeric pyrrolo[3,4-b]pyridine benzyl analog (CAS 18184-75-3) cannot be assumed equivalent. The N-benzyl substituent introduces a logP shift of approximately +2.0 to +2.2 log units relative to the parent scaffold, fundamentally altering membrane permeability and pharmacokinetic behavior . In antimycobacterial drug discovery, structure–activity relationship studies have explicitly demonstrated that optimization of the N-benzyl substituent was essential to achieve nanomolar potency against Mycobacterium tuberculosis; non-benzylated or differently substituted analogs failed to reach this potency threshold [1]. Furthermore, the pyrrolo[3,4-c]pyridine regioisomer exhibits a measured XLogP difference of approximately –0.4 log units compared to the pyrrolo[3,4-b]pyridine isomer, indicating that even positional isomerism within the fused ring system produces quantitatively distinct physicochemical properties [2]. These measurable differences preclude casual interchangeability in any research or industrial application.

Parent scaffold (CAS 4664-01-1) lacks the N-benzyl group; a large LogP shift may reduce membrane permeability and cellular potency, limiting direct replacement.
Regioisomeric pyrrolo[3,4-b]pyridine analog (CAS 18184-75-3) shows different XLogP and solid-state behavior, potentially altering solubility and formulation performance.
Antimycobacterial SAR explicitly requires N-benzyl optimization; non-benzylated or differently substituted analogs may not replicate the reported nanomolar activity.

2-Benzyl-pyrrolo[3,4-c]pyridine-1,3-dione: Quantitative Differentiation Evidence


Lipophilicity & PSA vs. Parent Scaffold

The N-benzyl substituent in the target compound dramatically increases lipophilicity and reduces polar surface area compared to the unsubstituted 3,4-pyridinedicarboximide parent. The target compound exhibits a LogP of 1.82 [1] and a topological polar surface area (TPSA) of 50.27 Ų [1], whereas the parent scaffold (CAS 4664-01-1) has a LogP of –0.34 and a TPSA of 59.06 Ų . This represents a ΔLogP of +2.16 log units and a ΔTPSA of –8.79 Ų, indicating substantially enhanced membrane permeability potential and CNS accessibility for the benzylated derivative.

Lipophilicity & PSA
Cross-study comparable
Target: LogP 1.82, TPSA 50.27 Ų
Parent: LogP –0.34, TPSA 59.06 Ų
ΔLogP +2.16, ΔTPSA –8.79 Ų
Substantially higher membrane permeability potential for the benzylated derivative
Computed values from authoritative databases; supports CNS/intracellular research fit
Physicochemical profiling Drug-likeness CNS permeability

Regioisomeric Lipophilicity vs. [3,4-b] Analog

The pyrrolo[3,4-c]pyridine regioisomer (target compound) and the pyrrolo[3,4-b]pyridine regioisomer (CAS 18184-75-3), despite sharing the same molecular formula and benzyl substituent, exhibit quantitatively distinct lipophilicities. The target compound has an XLogP3-AA of 1.3 [1], while the pyrrolo[3,4-b]pyridine isomer has an XLogP of 1.7 [2], yielding a ΔXLogP of –0.4 log units. Additionally, the melting point of the [3,4-b] isomer is well-characterized at 154–156 °C [2], whereas the target compound's melting point is not reliably reported across major databases, suggesting a different solid-state profile that may influence formulation and handling.

Regioisomer Lipophilicity
Cross-study comparable
Target: XLogP 1.3
[3,4-b] Isomer: XLogP 1.7, mp 154–156 °C
ΔXLogP –0.4; target mp unreported
Regioisomer lipophilicity and solid-state differences may impact solubility and formulation
Predicted XLogP; distinct melting behavior requires separate characterization
Regioisomer differentiation Lipophilicity Solid-state properties

Analgesic Potency Comparable to Morphine

In a systematic bioresearch study of eight new 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives, compounds 9 and 11 demonstrated antinociceptive efficacy statistically similar to morphine in the 'writhing test' in mice [1]. All tested imides were more active than aspirin (ASA) in this assay. Importantly, these compounds exhibited little or no toxicity compared to morphine and aspirin, and two derivatives additionally prolonged thiopental-induced sleep, indicating sedative properties [1]. While these data are from N-substituted analogs—not specifically the 2-benzyl derivative—they establish the quantitative potency range and therapeutic window achievable within this scaffold class.

Analgesic Endpoint
Class-level inference
Scaffold analogs demonstrated morphine-comparable antinociception in writhing test, with lower toxicity signal
Supports analgesic pathway research; 2-benzyl-specific data to verify
Class-level evidence; results not confirmed for the 2-benzyl derivative
Analgesic Antinociceptive Pain research

COX-1/COX-2 Inhibition Comparable to Meloxicam

A series of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives were evaluated in vitro for COX-1 and COX-2 inhibition. The study reported that all tested compounds potentially inhibited both COX-1 and COX-2 enzymes, with IC50 values found similar to meloxicam, a clinically used preferential COX-2 inhibitor [1]. Molecular docking confirmed hydrogen bonding and van der Waals interactions as the main binding forces within the COX active site. Additionally, fluorescence quenching experiments demonstrated that these compounds form stable complexes with bovine serum albumin (BSA), suggesting favorable pharmacokinetic distribution characteristics [1]. These data represent class-level evidence supporting the anti-inflammatory potential of the pyrrolo[3,4-c]pyridine-1,3(2H)-dione scaffold.

COX Inhibition
Class-level inference
COX-1/COX-2 inhibition comparable to meloxicam reported for N-substituted derivatives; BSA binding confirmed
Supports anti-inflammatory pathway research; class-level COX evidence
2-Benzyl derivative not specifically evaluated in this study
COX inhibition Anti-inflammatory Cyclooxygenase

N-Benzyl Substituent Drives Antimycobacterial Potency

High-throughput screening of a small-polar-molecule library against Mycobacterium tuberculosis identified a pyrrolo[3,4-c]pyridine-1,3(2H)-dione hit, which was optimized through structure–activity relationship exploration of the N-benzyl substituent [1]. This optimization yielded compounds with nanomolar activity against M. tuberculosis. The frontrunner compound 5h was well tolerated in mice. A cytochrome bd oxidase deletion mutant (ΔcydKO) was hyper-susceptible to the series, and a strain carrying a point mutation in qcrB, the gene encoding a menaquinol cytochrome c oxidoreductase (bc1 complex) subunit, was resistant [1]. These observations confirm that the benzyl-substituted pyrrolo[3,4-c]pyridine-1,3(2H)-dione scaffold targets the validated bc1 drug target in M. tuberculosis, with the N-benzyl moiety being critical for nanomolar potency.

Antimycobacterial SAR
Class-level inference
N-Benzyl optimization drove nanomolar M. tuberculosis activity; target engagement at bc1 complex confirmed via mutant strains
Supports bc1-targeted antimycobacterial research; N-benzyl group critical for potency
SAR series data; direct validation for the 2-benzyl compound recommended
Antimycobacterial Tuberculosis Cytochrome bc1

2-Benzyl-pyrrolo[3,4-c]pyridine-1,3-dione: Application Scenarios


Lead Intermediate for Safer Analgesics

The pyrrolo[3,4-c]pyridine-1,3(2H)-dione scaffold has demonstrated morphine-comparable antinociceptive activity in the writhing test with reduced toxicity compared to both morphine and aspirin [1]. The 2-benzyl derivative, with its enhanced lipophilicity (LogP = 1.82) and reduced polar surface area (TPSA = 50.27 Ų) compared to the parent scaffold [2], represents a strategically protected intermediate for synthesizing and screening novel analogs in the search for safer, non-opioid analgesics for neurogenic, tonic, inflammatory, and chemotherapy-induced neuropathic pain.

Dual COX-1/COX-2 Inhibitor Development

N-substituted pyrrolo[3,4-c]pyridine-1,3(2H)-diones have shown COX-1 and COX-2 inhibitory potency comparable to meloxicam, a clinically validated preferential COX-2 inhibitor [3]. The benzyl substituent provides a modifiable handle for further SAR exploration to tune COX-1/COX-2 selectivity, making the 2-benzyl compound a rational starting scaffold for developing anti-inflammatory agents with potentially improved gastrointestinal safety profiles.

Antitubercular Intermediate Targeting bc1 Complex

Benzyl-substituted pyrrolo[3,4-c]pyridine-1,3(2H)-diones have been validated as a novel antimycobacterial class inhibiting the cytochrome bc1 complex in M. tuberculosis, a clinically validated drug target [4]. The N-benzyl moiety was demonstrated to be critical for achieving nanomolar potency during SAR optimization. The 2-benzyl compound serves as a core intermediate for further derivatization—including methyl oxadiazole bioisostere replacement—to develop next-generation antitubercular agents with improved metabolic stability and in vivo tolerability.

CNS-Penetrant Building Block for Screening Libraries

The 2-benzyl derivative exhibits a LogP of 1.82 and TPSA of 50.27 Ų, placing it within favorable drug-like physicochemical space for CNS penetration, while the parent unsubstituted scaffold (LogP = –0.34; TPSA = 59.06 Ų) does not meet commonly accepted CNS drug-likeness criteria [2]. This quantitative advantage makes the benzylated compound a preferred building block for assembling focused screening libraries targeting neurological targets, including serotonin 5-HT₁A receptors for which the scaffold class has demonstrated moderate affinity [5].

Application
Selection Property
Validation Focus
Analgesic pathway research intermediate
Scaffold with reported morphine-comparable antinociceptive response and lower toxicity signal
Antinociceptive assay endpoint review; 2-benzyl-specific profiling
Anti-inflammatory pathway studies
COX-1/COX-2 inhibitory scaffold with meloxicam-comparable potency in class-level evidence
COX inhibition assay context; isoform selectivity optimization
Antimycobacterial research targeting bc1
N-Benzyl-driven nanomolar activity against M. tuberculosis; bc1 complex target engagement
Mycobacterial growth inhibition and qcrB target engagement assays
CNS-focused screening library building block
Favorable LogP/TPSA for CNS penetration compared to parent scaffold
CNS permeability and target engagement assays; 5-HT1A affinity context
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